molecular formula C12H22N2O4 B8254113 1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate

1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate

Cat. No.: B8254113
M. Wt: 258.31 g/mol
InChI Key: IQKOVLZJPVVLOZ-VIFPVBQESA-N
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Description

1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is a piperazine derivative characterized by the presence of tert-butyl and ethyl groups attached to the piperazine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperazine with tert-butyl chloroformate and ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(Tert-butyl) 3-methyl piperazine-1,3-dicarboxylate
  • 1-(Tert-butyl) 3-ethyl ®-piperazine-1,3-dicarboxylate
  • Pyrrolidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester

Comparison: 1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S)-piperazine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)9-8-14(7-6-13-9)11(16)18-12(2,3)4/h9,13H,5-8H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKOVLZJPVVLOZ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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